Cas no 1251269-11-0 (3-amino-1-(4-bromothiophen-2-yl)methyl-1,2-dihydropyridin-2-one)

3-Amino-1-(4-bromothiophen-2-yl)methyl-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a pyridinone core substituted with an amino group and a 4-bromothiophene moiety. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both bromine and amino functional groups enhances its versatility for further derivatization via cross-coupling or nucleophilic substitution reactions. Its well-defined crystalline form ensures consistent purity and stability, facilitating precise applications in medicinal chemistry research. The compound’s balanced lipophilicity and electronic properties also contribute to its utility in designing biologically active molecules, particularly in kinase inhibitor development. Suitable for controlled reactions under standard laboratory conditions.
3-amino-1-(4-bromothiophen-2-yl)methyl-1,2-dihydropyridin-2-one structure
1251269-11-0 structure
Product name:3-amino-1-(4-bromothiophen-2-yl)methyl-1,2-dihydropyridin-2-one
CAS No:1251269-11-0
MF:C10H9BrN2OS
MW:285.160259962082
CID:5966067
PubChem ID:62102938

3-amino-1-(4-bromothiophen-2-yl)methyl-1,2-dihydropyridin-2-one Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Pyridinone, 3-amino-1-[(4-bromo-2-thienyl)methyl]-
    • 3-Amino-1-((4-bromothiophen-2-yl)methyl)pyridin-2(1h)-one
    • 3-amino-1-(4-bromothiophen-2-yl)methyl-1,2-dihydropyridin-2-one
    • EN300-1108731
    • CS-0348628
    • AKOS011382400
    • 1251269-11-0
    • 3-amino-1-[(4-bromothiophen-2-yl)methyl]-1,2-dihydropyridin-2-one
    • Inchi: 1S/C10H9BrN2OS/c11-7-4-8(15-6-7)5-13-3-1-2-9(12)10(13)14/h1-4,6H,5,12H2
    • InChI Key: XCPSAELTERCBNF-UHFFFAOYSA-N
    • SMILES: C1(=O)N(CC2SC=C(Br)C=2)C=CC=C1N

Computed Properties

  • Exact Mass: 283.96190g/mol
  • Monoisotopic Mass: 283.96190g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 74.6Ų

Experimental Properties

  • Density: 1.676±0.06 g/cm3(Predicted)
  • Boiling Point: 477.0±45.0 °C(Predicted)
  • pka: 3.63±0.20(Predicted)

3-amino-1-(4-bromothiophen-2-yl)methyl-1,2-dihydropyridin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1108731-10g
3-amino-1-[(4-bromothiophen-2-yl)methyl]-1,2-dihydropyridin-2-one
1251269-11-0 95%
10g
$3929.0 2023-10-27
Enamine
EN300-1108731-2.5g
3-amino-1-[(4-bromothiophen-2-yl)methyl]-1,2-dihydropyridin-2-one
1251269-11-0 95%
2.5g
$1791.0 2023-10-27
Enamine
EN300-1108731-5.0g
3-amino-1-[(4-bromothiophen-2-yl)methyl]-1,2-dihydropyridin-2-one
1251269-11-0
5g
$3520.0 2023-06-10
Enamine
EN300-1108731-5g
3-amino-1-[(4-bromothiophen-2-yl)methyl]-1,2-dihydropyridin-2-one
1251269-11-0 95%
5g
$2650.0 2023-10-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1419298-250mg
3-Amino-1-((4-bromothiophen-2-yl)methyl)pyridin-2(1h)-one
1251269-11-0 98%
250mg
¥24122.00 2024-08-09
Enamine
EN300-1108731-0.05g
3-amino-1-[(4-bromothiophen-2-yl)methyl]-1,2-dihydropyridin-2-one
1251269-11-0 95%
0.05g
$768.0 2023-10-27
Enamine
EN300-1108731-1.0g
3-amino-1-[(4-bromothiophen-2-yl)methyl]-1,2-dihydropyridin-2-one
1251269-11-0
1g
$1214.0 2023-06-10
Enamine
EN300-1108731-0.1g
3-amino-1-[(4-bromothiophen-2-yl)methyl]-1,2-dihydropyridin-2-one
1251269-11-0 95%
0.1g
$804.0 2023-10-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1419298-500mg
3-Amino-1-((4-bromothiophen-2-yl)methyl)pyridin-2(1h)-one
1251269-11-0 98%
500mg
¥27255.00 2024-08-09
Enamine
EN300-1108731-0.25g
3-amino-1-[(4-bromothiophen-2-yl)methyl]-1,2-dihydropyridin-2-one
1251269-11-0 95%
0.25g
$840.0 2023-10-27

Additional information on 3-amino-1-(4-bromothiophen-2-yl)methyl-1,2-dihydropyridin-2-one

Comprehensive Overview of 3-amino-1-(4-bromothiophen-2-yl)methyl-1,2-dihydropyridin-2-one (CAS No. 1251269-11-0)

The compound 3-amino-1-(4-bromothiophen-2-yl)methyl-1,2-dihydropyridin-2-one (CAS No. 1251269-11-0) is a highly specialized organic molecule that has garnered significant interest in pharmaceutical and materials science research. With its unique structural features, including a thiophene ring substituted with a bromine atom and a dihydropyridinone core, this compound exhibits potential applications in drug discovery and agrochemical development. Researchers are particularly intrigued by its amino functional group, which enhances its reactivity and makes it a valuable intermediate in synthetic chemistry.

In recent years, the demand for heterocyclic compounds like 3-amino-1-(4-bromothiophen-2-yl)methyl-1,2-dihydropyridin-2-one has surged due to their versatility in medicinal chemistry. The bromothiophene moiety, in particular, is a hotspot for modifications, as it can participate in cross-coupling reactions such as Suzuki-Miyaura and Negishi couplings. These reactions are pivotal in constructing complex molecules for targeted therapies, a trending topic in the era of personalized medicine. The compound’s CAS No. 1251269-11-0 is frequently searched in academic databases, reflecting its growing relevance in high-throughput screening and fragment-based drug design.

Another area where 3-amino-1-(4-bromothiophen-2-yl)methyl-1,2-dihydropyridin-2-one shines is in the development of small-molecule inhibitors. Its scaffold is structurally similar to several kinase inhibitors, making it a candidate for cancer research and inflammatory disease studies. The dihydropyridinone core is known to interact with biological targets, such as enzymes and receptors, which aligns with the current focus on precision medicine. Researchers are also exploring its potential in neurodegenerative disease models, given the rising global concern about conditions like Alzheimer’s and Parkinson’s.

From a synthetic perspective, the 4-bromothiophene unit in this compound offers a handle for further derivatization, enabling the creation of diverse bioactive molecules. This flexibility is crucial for combinatorial chemistry, a technique widely used in drug discovery pipelines. The compound’s amino group further enhances its utility, allowing for amide bond formation or reductive amination, both of which are key reactions in medicinal chemistry. These attributes make CAS No. 1251269-11-0 a valuable asset for researchers working on structure-activity relationship (SAR) studies.

Environmental and green chemistry considerations are also driving interest in this compound. With the push toward sustainable synthesis, researchers are investigating eco-friendly methods to produce 3-amino-1-(4-bromothiophen-2-yl)methyl-1,2-dihydropyridin-2-one. Catalytic processes and microwave-assisted reactions are among the innovative approaches being explored to reduce waste and energy consumption. This aligns with the broader industry trend toward green pharmaceuticals, a topic frequently searched by environmentally conscious scientists.

In summary, 3-amino-1-(4-bromothiophen-2-yl)methyl-1,2-dihydropyridin-2-one (CAS No. 1251269-11-0) is a multifaceted compound with significant potential in drug development, materials science, and sustainable chemistry. Its structural features, including the bromothiophene and dihydropyridinone motifs, make it a versatile building block for innovative research. As the scientific community continues to explore its applications, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in modern science.

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